Comparative 5-Lipoxygenase (5-LOX) Inhibitory Activity: Quantitative Distinction from Potent Inhibitor Benchmarks
1-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid demonstrates measurable but modest 5-lipoxygenase (5-LOX) inhibitory activity with an IC50 value of 10,000 nM (10 µM) in human polymorphonuclear leukocytes (PMNL), assessed via reduction in all-trans isomers of LTB4 and 5-HETE formation [1]. This activity is approximately 3-4 orders of magnitude weaker than dedicated 5-LOX inhibitors such as zileuton (IC50 ~0.5-1 µM) or investigational clinical candidates, positioning the compound as a low-potency tool compound or a starting scaffold for medicinal chemistry optimization rather than a validated lead molecule. The compound also exhibits weak inhibition of soluble epoxide hydrolase (sEH) with an IC50 of 10,000 nM [1].
| Evidence Dimension | 5-LOX enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 µM) |
| Comparator Or Baseline | Potent 5-LOX inhibitors (e.g., zileuton): IC50 ~500-1,000 nM; Clinical-stage inhibitors: IC50 <100 nM |
| Quantified Difference | Target compound is 10-100× less potent than established inhibitors; 100-1,000× less potent than optimized leads |
| Conditions | Human PMNL (polymorphonuclear leukocytes); 15 min preincubation; A23187 stimulation; LTB4 and 5-HETE formation measured |
Why This Matters
This quantitative profile enables informed selection for target validation or scaffold hopping campaigns where a structurally characterized, moderately active starting point is preferable to a completely uncharacterized analog.
- [1] BindingDB. BDBM50591530 / CHEMBL5174746: 1-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid 5-LOX and sEH inhibition data. View Source
